5-Amino-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol
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Overview
Description
5-Amino-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with an amino group and a chlorobenzyl sulfanyl group as substituents. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Amino-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate to facilitate the reactions .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
5-Amino-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the chlorobenzyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the chlorobenzyl group, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-Amino-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It has been studied for its antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine: Research has shown that derivatives of this compound exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects. These properties make it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Amino-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
5-Amino-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrimidine derivatives: Compounds with a pyrimidine ring are known for their diverse pharmacological activities, including antiviral and anticancer effects.
Benzyl sulfanyl derivatives: These compounds contain the benzyl sulfanyl group and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
5-amino-3-[(2-chlorophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5OS/c13-8-4-2-1-3-7(8)6-20-12-17-16-11-15-10(19)5-9(14)18(11)12/h1-5H,6,14H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNBAUZBFRFHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2C(=CC(=O)N3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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